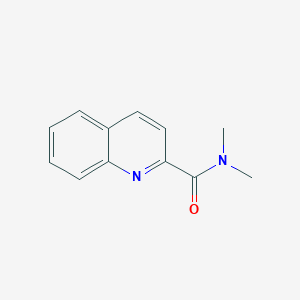

N,N-dimethylquinoline-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N,N-dimethylquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14(2)12(15)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGFVVGPTAFAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295279 | |

| Record name | N,N-Dimethyl-2-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30721-91-6 | |

| Record name | N,N-Dimethyl-2-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30721-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of N,n Dimethylquinoline 2 Carboxamide Derivatives

Electrophilic Aromatic Substitution on the Quinoline (B57606) Heterocycle

The quinoline ring system is susceptible to electrophilic aromatic substitution. The position of substitution is dictated by the electronic properties of the quinoline nucleus and any existing substituents. In acidic conditions, the quinoline nitrogen is protonated, which deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the benzene (B151609) ring, primarily at the C5 and C8 positions.

The N,N-dimethylcarboxamide group at the C2 position is an electron-withdrawing group and a meta-director. However, due to the overriding influence of the protonated quinoline system, electrophilic attack is directed to the carbocyclic ring. For instance, nitration of quinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. While specific studies on the nitration of N,N-dimethylquinoline-2-carboxamide are not extensively documented, it is anticipated to follow this general pattern, with the electron-withdrawing nature of the carboxamide group potentially influencing the ratio of the 5- and 8-nitro isomers.

Similarly, halogenation, such as bromination, would be expected to occur at the C5 and C8 positions. The precise regioselectivity can be influenced by the reaction conditions and the specific halogenating agent employed.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Quinoline Core

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-N,N-dimethylquinoline-2-carboxamide and 8-Nitro-N,N-dimethylquinoline-2-carboxamide |

| Bromination | Br₂, H₂SO₄ | 5-Bromo-N,N-dimethylquinoline-2-carboxamide and 8-Bromo-N,N-dimethylquinoline-2-carboxamide |

Hydrogenolysis and Alkylation Reactions at the Carboxamide Nitrogen

The N,N-dimethylcarboxamide functionality itself can undergo various transformations. One of the fundamental reactions is its reduction, or hydrogenolysis, to the corresponding amine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon of the amide, leading to the formation of an aminomethyl derivative. adichemistry.com

Conversely, while the nitrogen atom of the N,N-dimethylamide is already tertiary, further alkylation is generally not feasible under standard conditions. However, the amide nitrogen can be a site of reactivity in other contexts. For instance, N-alkylation of secondary amides is a common transformation, often requiring a strong base to deprotonate the amide nitrogen, making it nucleophilic enough to react with an alkyl halide. stackexchange.comresearchgate.net While not directly applicable to the tertiary N,N-dimethylamide, this highlights the general reactivity patterns of the amide group.

Table 2: General Transformations of the N,N-Dimethylcarboxamide Group

| Reaction | Reagents and Conditions | Product |

| Hydrogenolysis | 1. LiAlH₄, THF 2. H₂O | 2-(Aminomethyl)-N,N-dimethylquinoline |

Intramolecular Cyclization and Formation of Fused Heterocycles

N,N-Dimethylquinoline-2-carboxamide derivatives are valuable precursors for the synthesis of fused heterocyclic systems. Through appropriate functionalization of the quinoline core or the carboxamide substituent, intramolecular cyclization reactions can be induced to construct novel polycyclic architectures. A notable example is the synthesis of acridone (B373769) derivatives. rsc.org Starting from a quinoline-2-carboxamide (B1208818) bearing an amino group at the C3 position, an intramolecular cyclization can be envisioned.

For instance, a derivative such as 3-amino-N,N-dimethylquinoline-2-carboxamide could potentially undergo intramolecular cyclization under appropriate conditions to form a fused pyridinone ring system. More complex fused systems can be accessed through multi-step sequences involving the carboxamide functionality. One such strategy involves the reaction of quinoline-3-carbaldehydes to form 1,2-dihydroacridine-2-carboxamides. researchgate.net

Table 3: Representative Intramolecular Cyclization to Form Fused Heterocycles

| Starting Material | Reagents and Conditions | Product |

| 3-Amino-N,N-dimethylquinoline-2-carboxamide | Heat or Acid/Base Catalysis | Fused Pyridinone System |

| Quinoline-3-carbaldehyde and appropriate precursors | Multi-step synthesis | 1,2-Dihydroacridine-2-carboxamide derivative |

Cross-Coupling Methodologies for Quinoline Core Functionalization

Modern cross-coupling reactions have revolutionized the synthesis of complex aromatic and heterocyclic compounds. N,N-Dimethylquinoline-2-carboxamide derivatives, particularly those bearing a halogen substituent, are excellent substrates for such transformations. The N,N-dimethylcarboxamide group can also function as a directing group in some C-H activation/functionalization reactions.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a powerful tool for the arylation or alkylation of the quinoline core. organic-chemistry.orglibretexts.orgnih.govharvard.edu For example, 8-bromo-N,N-dimethylquinoline-2-carboxamide can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield 8-aryl-N,N-dimethylquinoline-2-carboxamides. hoffmanchemicals.com

The Heck reaction provides a means to form carbon-carbon bonds between an aryl halide and an alkene. researchgate.net This reaction can be used to introduce vinyl groups onto the quinoline ring system.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This method can be employed to introduce amino substituents onto a halogenated N,N-dimethylquinoline-2-carboxamide core.

Table 4: Representative Cross-Coupling Reactions of Halogenated N,N-Dimethylquinoline-2-carboxamide Derivatives

| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| Suzuki-Miyaura Coupling | 8-Bromo-N,N-dimethylquinoline-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | N,N-Dimethyl-8-phenylquinoline-2-carboxamide |

| Heck Reaction | 6-Bromo-N,N-dimethylquinoline-2-carboxamide | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | N,N-Dimethyl-6-styrylquinoline-2-carboxamide |

| Buchwald-Hartwig Amination | 4-Chloro-N,N-dimethylquinoline-2-carboxamide | Aniline | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | N,N-Dimethyl-4-(phenylamino)quinoline-2-carboxamide |

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search for scientific literature, it has been determined that there is insufficient published data to generate the requested article on the computational and theoretical investigations of N,N-dimethylquinoline-2-carboxamide .

While computational studies, including Density Functional Theory (DFT) and molecular dynamics simulations, have been conducted on related structures like other quinoline carboxamide derivatives mdpi.comnih.govresearchgate.netresearchgate.net and the parent quinaldic acid researchgate.net, the strict requirement to focus solely on N,N-dimethylquinoline-2-carboxamide prevents the use of this information. Introducing data from different molecules would violate the core instructions of the request.

Without access to specific research findings, calculated values for electronic properties, and conformational or dynamic simulation data for N,N-dimethylquinoline-2-carboxamide, it is not possible to produce a thorough, informative, and scientifically accurate article that adheres to the provided structure and includes the mandatory data tables. The creation of such an article would require fabricating data, which is contrary to the principles of scientific accuracy.

Therefore, the generation of the requested article cannot be completed at this time.

Computational and Theoretical Investigations of N,n Dimethylquinoline 2 Carboxamide

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand) binds to a target, typically a protein or DNA, at the atomic level. These methods are crucial in modern drug discovery for identifying potential drug candidates and understanding their mechanism of action. For quinoline (B57606) carboxamide derivatives, these studies have been instrumental in elucidating binding modes and guiding the design of more potent compounds.

Prediction of Ligand-Target Interactions

Molecular docking studies on quinoline carboxamide scaffolds have successfully predicted their interactions with various biological targets, including kinases and DNA. These computational simulations calculate the preferred orientation of the ligand within the target's binding site and estimate the strength of the interaction, often expressed as a docking score.

For instance, studies on quinoline-3-carboxamide (B1254982) derivatives targeting DNA damage response (DDR) kinases like ATM have shown that the quinoline nitrogen is crucial for binding to the hinge region of the kinase, acting as a competitive inhibitor of ATP. mdpi.com Similarly, research on 4-oxo-1,4-dihydroquinoline-3-carboxamides identified Axl kinase as a potential target, with docking studies revealing key binding modes. researchgate.net One of the best-docked compounds, 9L, achieved a docking score of -4.085 kcal/mol, indicating a strong predicted affinity. researchgate.net

In another context, novel 2-styrylquinoline-carboxamide derivatives were investigated as potential DNA intercalating agents. nih.gov Docking and molecular dynamics studies revealed that these compounds can insert themselves into the DNA structure. nih.gov The interactions are typically stabilized by a combination of hydrogen bonds and hydrophobic interactions with the DNA base pairs. nih.govnih.gov

| Derivative Class | Target | Key Predicted Interactions | Reference |

| Quinoline-3-carboxamides | ATM Kinase | Quinoline nitrogen binds to kinase hinge region. | mdpi.com |

| 4-Oxo-1,4-dihydroquinoline-3-carboxamides | Axl Kinase | Hydrogen bonding and hydrophobic interactions within the active site. | researchgate.net |

| 2-Styrylquinoline-carboxamides | Calf Thymus DNA (ctDNA) | Intercalation between DNA base pairs. | nih.gov |

Structure-Based Drug Design Approaches

Structure-based drug design utilizes the three-dimensional structural information of the target to design ligands with high affinity and selectivity. Docking studies form the foundation of this approach. nih.gov Once a binding mode is established, the chemical structure of the ligand can be modified to improve its interaction with the target.

For example, after docking quinoline derivatives into a target's active site, researchers can analyze the surrounding amino acid residues. If a pocket is lined with hydrophobic residues, adding a bulky, nonpolar group to the ligand at that position might enhance binding affinity. Conversely, if a hydrogen bond donor or acceptor from the protein is unsatisfied, a complementary group can be introduced on the ligand. nih.gov This iterative process of docking, scoring, and chemical modification accelerates the discovery of optimized lead compounds. nih.gov

Studies on quinoline derivatives have used this strategy to develop potent inhibitors. For instance, the development of 4-oxo-1,4-dihydroquinoline-3-carboxamides as Axl kinase inhibitors involved synthesizing a series of compounds and using docking results to understand the structure-activity relationship (SAR), which describes how chemical structure relates to biological activity. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active at a specific biological target. nih.gov This "pharmacophore model" then serves as a 3D query in a virtual screening campaign to rapidly search large chemical databases for novel compounds that match the model, and are therefore likely to be active. nih.govmdpi.com

For cytotoxic quinoline derivatives with tubulin inhibitory activity, a six-point pharmacophore model, designated AAARRR.1061, was identified as the most predictive. scienceopen.com This model consists of three hydrogen bond acceptor features (A) and three aromatic ring features (R). scienceopen.com The model was subsequently used as a filter to screen a database of compounds, leading to the identification of new potential anticancer agents. scienceopen.com The quality of such models is validated statistically, with the AAARRR.1061 model showing a high correlation coefficient (R² = 0.865) between the predicted and actual activities of a training set of molecules. scienceopen.com

In a different approach known as scaffold hopping, a known active core (scaffold) is replaced with a novel one while preserving the essential pharmacophore features. This led to the discovery of 2,4-dimethylquinoline-6-carboxamide as a novel M4 positive allosteric modulator (PAM), demonstrating that the quinoline core could effectively replace other heterocyclic systems while maintaining the necessary spatial arrangement of interactive groups. nih.gov

Theoretical Analysis of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds (IHBs) are non-covalent interactions that occur within a single molecule. These bonds can significantly influence a molecule's conformation, lipophilicity, and membrane permeability, making them a key consideration in drug design. rsc.org

The formation of an IHB can shield polar groups within a molecule, effectively reducing its polarity and increasing its ability to cross biological membranes, which can improve oral absorption. rsc.org Computational modeling can predict the likelihood of IHB formation by calculating the lowest energy conformations of the molecule. rsc.org

Atoms-in-Molecules Theory for Chemical Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonds based on the topology of the electron density. wikipedia.org This theory defines atoms as distinct regions of space and characterizes the bonds between them by analyzing critical points in the electron density distribution. wikipedia.orgwiley-vch.de

QTAIM analysis has been applied to quinoline derivatives to characterize both strong covalent bonds and weaker non-covalent interactions, such as hydrogen bonds. mdpi.com The analysis focuses on the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties at this point reveal the nature of the interaction.

Key parameters from a QTAIM analysis include:

Electron Density (ρ(r)) : A higher value indicates a stronger bond.

Laplacian of Electron Density (∇²ρ(r)) : A negative value signifies a shared-shell interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value signifies a closed-shell interaction (like an ionic bond or hydrogen bond), where electron density is depleted in the bonding region. wiley-vch.de

By applying QTAIM to intermolecular hydrogen bonds in systems containing 5-hydroxyquinoline, researchers have been able to precisely characterize the strength and nature of O-H⋯N interactions. mdpi.com This theoretical framework allows for a deep understanding of the electronic structure and stability of molecules like N,N-dimethylquinoline-2-carboxamide.

Structure Activity Relationship Sar Studies of Quinoline 2 Carboxamide Derivatives

Influence of Substituent Position and Nature on Biological and Chemical Properties

The position and characteristics of substituents on the quinoline (B57606) ring and the amide group are determinant factors for the biological and chemical properties of quinoline-2-carboxamide (B1208818) derivatives. Modifications can drastically alter activity, selectivity, and even the primary biological target.

For instance, substitutions on the N-amide portion of the quinoline-2-carboxamide scaffold have been shown to significantly impact antimycobacterial and photosynthesis-inhibiting activities. A study involving a series of N-substituted quinoline-2-carboxamides revealed that compounds with specific cyclic N-substituents, such as N-cycloheptyl and N-cyclohexyl, exhibited potent activity against Mycobacterium tuberculosis. nih.gov In contrast, for inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, N-(2-hydroxyphenyl)quinoline-2-carboxamide was the most active within its series, suggesting that the nature of the N-substituent can direct the compound's biological application. nih.gov

Furthermore, substitution at the C8 position of the quinoline ring has been a successful strategy for developing selective enzyme inhibitors. A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. The nature of the substituent at the 8-position was critical for potency and selectivity. For example, attaching different alkyl and benzyl (B1604629) halides to an 8-hydroxy group led to varied inhibitory constants against different hCA isoforms. nih.govtandfonline.com This highlights that even distal modifications to the carboxamide group can have profound effects on biological activity.

The chemical properties are also affected by substitution. Intramolecular hydrogen bonding, a key factor in a molecule's conformation and interaction capabilities, is influenced by the substitution pattern. In quinoline-2-carboxamides, a weak, non-linear intramolecular N-H···N hydrogen bond can be present. However, in their N-oxide counterparts, a much stronger intramolecular hydrogen bond forms between the amide proton and the N-oxide oxygen, which becomes a dominant structural feature. nih.gov

Steric and Electronic Effects on Receptor Binding and Enzyme Inhibition

The interaction of quinoline-2-carboxamide derivatives with biological targets like receptors and enzymes is governed by a combination of steric and electronic factors. These effects dictate the binding affinity, orientation within the active site, and ultimately, the compound's efficacy.

Electronic properties of substituents, often quantified by Hammett's σ parameters, play a crucial role. In studies of PET inhibition by N-substituted quinoline-2-carboxamides, the biological activity showed a parabolic relationship with the electronic constants (σ) of the substituents on the N-benzyl group. nih.govmdpi.com This indicates that a specific electronic density on the amide moiety is optimal for activity, with both strong electron-donating and electron-withdrawing groups being less favorable. mdpi.com For N-anilide derivatives, the PET-inhibiting activity was also found to be dependent on the electronic properties of the anilide substituents. researchgate.net

In the context of enzyme inhibition, steric and electronic effects are paramount. For 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides targeting carbonic anhydrase, the size and nature of the C8-substituent dictate how the "tail" of the inhibitor interacts with the enzyme's active site. The most potent inhibitors in this series featured specific substitutions that likely achieved optimal orientation and interaction within the active site, leading to low nanomolar inhibition constants for isoforms hCA I and hCA II. nih.govnih.govtandfonline.com For example, compound 5h (structure not detailed in source) was a potent inhibitor of both hCA I and hCA II, while compounds with 4-nitro benzyl (5a ) and 2-bromo benzyl (5b ) substitutions also showed low nanomolar potency against hCA II. nih.govtandfonline.com

Some quinoline-based compounds have been shown to inhibit enzymes through DNA intercalation. Analogs with methylamine (B109427) or methylpiperazine additions can insert into the minor groove of DNA bound to DNA methyltransferases. This intercalation induces a conformational change in the enzyme, moving the catalytic domain away from the DNA and thus inhibiting its function. nih.gov This mechanism is a prime example of how the steric bulk and electronic features of a ligand can allosterically inhibit an enzyme. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 8-Substituted Quinoline-2-Carboxamide Derivatives Data sourced from a study on novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides. nih.govtandfonline.com

| Compound | C8-Substituent | hCA I KI (nM) | hCA II KI (nM) | hCA IV KI (nM) | hCA IX KI (nM) |

| 5a | 4-Nitro Benzyl | 640.7 | 88.4 | 691.5 | >10,000 |

| 5b | 2-Bromo Benzyl | 444.4 | 85.7 | 3927 | >10,000 |

| 5h | Not Specified | 61.9 | 33.0 | 1749 | >10,000 |

Note: Lower KI values indicate stronger inhibition.

Role of Hydrophobicity in Modulating Biological Activity

Hydrophobicity, commonly expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that modulates the biological activity of quinoline-2-carboxamides. It influences the compound's solubility, ability to cross biological membranes, and binding to hydrophobic pockets in target proteins.

The relationship between hydrophobicity and activity is often complex and target-dependent. In a study of N-substituted quinoline-2-carboxamides, the dependence of PET-inhibiting activity on lipophilicity followed a parabolic trend for non-aromatic N-substituents, with an optimal log P value identified for the most active compounds. nih.govmdpi.com For instance, N-cyclooctylquinoline-2-carboxamide, the most active in its specific series, had a lipophilicity optimum at log P = 4.33. mdpi.com This suggests that either too low or too high hydrophobicity is detrimental to this specific activity.

Conversely, for N-anilide derivatives in the same study, the PET-inhibiting activity showed a linear decrease with increasing lipophilicity, indicating that for this class of substituents, higher hydrophobicity was unfavorable. mdpi.com This highlights that the influence of hydrophobicity is not universal and depends on the specific structural class of the derivatives. The study concluded that the lipophilicity of the anilide substituent was more significant for the inhibitory activity than its electronic properties. researchgate.net

In the context of antimycobacterial activity, a clear correlation between lipophilicity and efficacy has also been observed, underscoring the importance of this parameter for drug design. researchgate.netnih.gov

Table 2: Relationship between Lipophilicity (log P) and PET Inhibition for selected N-Substituted Quinoline-2-Carboxamides Data derived from studies on substituted quinoline-2-carboxamides. nih.govmdpi.com

| Compound | N-Substituent | log P (calculated) | PET Inhibition IC50 (µmol/L) |

| 3 | Pyrrolidinyl | 1.15 | >250 |

| 8 | Cyclooctyl | 4.33 | 100.2 |

| 12a | 2-Hydroxyphenyl | 3.25 | 16.3 |

| 2 | Octyl | 6.98 | >250 |

Note: IC50 is the concentration causing 50% inhibition. A lower value indicates higher activity.

Comparative Analysis of Quinoline-2-carboxamide versus other Quinoline Carboxamide Isomers (e.g., C3, C4, C6)

Quinoline-2-carboxamides have been successfully explored as inhibitors of enzymes like carbonic anhydrase. nih.govtandfonline.com The geometry of the 2-carboxamide (B11827560) allows for specific interactions, such as the "tail approach," where substituents at the C8 position can be directed into the active site of the enzyme. nih.govtandfonline.com

Quinoline-3-carboxamides have emerged as a promising scaffold for inhibiting the Cholesteryl Ester Transfer Protein (CETP). nih.gov In these derivatives, substitutions at the C6 and C7 positions, such as a bulky 6-benzyloxy-7-methoxy group, were found to enhance inhibitory activity, likely by providing a better fit into the large hydrophobic cavity of CETP. nih.gov Other quinoline-3-carboxamide (B1254982) derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor (VEGFR). mdpi.com

Quinoline-4-carboxamides are well-known for their potent antimalarial activity. nih.govacs.org The hit compound in one study, DDD107498, acts by inhibiting the parasite's translation elongation factor 2 (PfEF2). nih.govnih.gov Structure-activity relationship studies on this scaffold focused on modifying the R1, R2, and R3 positions to improve potency and pharmacokinetic properties, demonstrating a different set of structural requirements for activity compared to the 2-carboxamide isomers. nih.gov For example, a chlorine atom at the C7 position is considered essential for the activity of 4-aminoquinolines against malaria. youtube.com

Quinoline-6-carboxamides have been developed as antagonists for the P2X7 receptor (P2X7R), which is implicated in inflammation and cancer. nih.govnih.gov In one study, replacing a pyrazine (B50134) carboxamide core with a quinoline-6-carboxamide (B1312354) resulted in a slight decrease in potency, but still yielded highly potent antagonists. The most potent compound in this series had a 4-iodo substitution on a terminal benzene (B151609) sulfonamide ring. nih.gov This demonstrates that the quinoline-6-carboxamide scaffold is amenable to producing potent receptor antagonists, a different application from the enzyme inhibition often seen with the 2-carboxamide isomers.

This comparative analysis underscores that the placement of the carboxamide functional group is a critical strategic choice in drug design, directing the resulting derivatives toward distinct biological targets and necessitating different optimization strategies.

Biological Activity and Mechanistic Research on N,n Dimethylquinoline 2 Carboxamide Analogs

Exploration as Enzyme Inhibitors (General to quinoline (B57606) carboxamides)

Quinoline carboxamides have been extensively investigated as inhibitors of a wide range of enzymes critical to various pathological and biological processes. The mechanisms underlying the anticancer activity of many potent quinoline carboxamide derivatives have been identified as the inhibition of topoisomerase, protein kinase, and human dihydroorotate (B8406146) dehydrogenase. nih.gov In the realm of epigenetics, certain bis-quinoline compounds have demonstrated the ability to inhibit DNA methyltransferases (DNMTs), particularly DNMT3A, and also induce the degradation of DNMT1 and -3A proteins, presenting a dual mechanism of action. mdpi.com

Furthermore, in the context of infectious diseases, novel quinoline derivatives have been designed to function as antibacterial and antifungal agents by inhibiting the peptide deformylase enzyme (PDF). nih.gov

Table 1: Enzyme Inhibition by Quinoline Carboxamide Analogs

| Enzyme Target | Compound Class/Example | Biological Context | Reference |

|---|---|---|---|

| Topoisomerase, Protein Kinase | Quinoline Carboxamide Derivatives | Anticancer | nih.gov |

| Human Dihydroorotate Dehydrogenase | Quinoline Carboxamide Derivative (Compound 68) | Anticancer | nih.gov |

| DNA Methyltransferases (DNMTs) | Bis-quinoline Derivatives (e.g., 2b, 4c) | Anticancer | mdpi.com |

Studies on Neurotransmission Modulation (e.g., Kynurenic Acid Analogs and Glutamatergic Systems)

Kynurenic acid (KYNA), an endogenous metabolite of tryptophan, contains a quinoline core and is a key modulator of glutamatergic neurotransmission. mdpi.commdpi.com It acts as an antagonist at excitatory amino acid receptors, including the NMDA, AMPA, and kainic acid receptors, thereby dampening excessive excitatory signaling and providing neuroprotection against excitotoxicity. mdpi.commdpi.com Conversely, quinolinic acid (QUIN), another metabolite in the same pathway, is an excitotoxin that can lead to neuronal injury. mdpi.comnih.gov

The balance between neuroprotective KYNA and neurotoxic QUIN is critical for neuronal health. nih.gov Research has focused on modulating this balance for therapeutic benefit. Pharmacological strategies include using KYNA analogs to modulate glutamate (B1630785) receptors. mdpi.com For instance, reducing brain KYNA levels through the inhibition of its synthesizing enzyme, kynurenine (B1673888) aminotransferase II (KAT II), has been shown to result in cognitive enhancement in preclinical models. nih.gov Conversely, increasing KYNA levels can offer neuroprotection. nih.gov The study of KYNA and its analogs, which are structurally related to quinoline derivatives, provides significant insight into the modulation of glutamatergic systems and holds promise for developing therapeutics for neurodegenerative and psychiatric disorders. mdpi.comnih.gov

Antimicrobial and Antifungal Activity Assessment

Quinoline carboxamide derivatives have demonstrated significant potential as antimicrobial and antifungal agents.

Antibacterial Activity: Various studies have reported the synthesis of quinoline carboxamides with activity against both Gram-positive and Gram-negative bacteria. A series of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides were shown to be active against Escherichia coli and Staphylococcus aureus. researchgate.net Similarly, new quinoline derivatives with sulfonyl or benzoyl moieties exhibited excellent minimum inhibitory concentration (MIC) values (ranging from 3.12 to 50 µg/mL) against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov Other research has highlighted the potent antistaphylococcal activity of 8-hydroxyquinoline-5-sulfonamide derivatives, with one compound showing efficacy comparable to oxacillin/ciprofloxacin against methicillin-resistant S. aureus (MRSA). mdpi.com The presence of a free phenolic group at the 8-position of the quinoline was found to be crucial for this activity. mdpi.com

Antifungal Activity: The antifungal potential of this chemical class is also well-documented. Synthesized quinoline derivatives have shown potent activity against fungal strains like A. flavus, A. niger, F. oxysporum, and C. albicans. nih.gov In one study, a series of new fluorinated quinoline analogs were tested, with several compounds exhibiting good activity (>80% inhibition at 50 μg/mL) against Sclerotinia sclerotiorum, and another compound showing strong activity (80.8% inhibition) against Rhizoctonia solani. nih.gov Hybrid quinoline-sulfonamide complexes have also been developed, with a cadmium (II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide displaying excellent antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 19.04 × 10⁻⁵ mg/mL. mdpi.com

Table 2: Selected Antimicrobial and Antifungal Quinoline Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Quinoline-6-carboxamides | E. coli, S. aureus | Demonstrated antibacterial activity. | researchgate.net |

| 8-Hydroxyquinoline-5-sulfonamides | Methicillin-resistant S. aureus (MRSA) | Efficacy comparable to ciprofloxacin. | mdpi.com |

| Fluorinated quinoline analogs | S. sclerotiorum, R. solani | High inhibition rates (>80%) at 50 μg/mL. | nih.gov |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) complex | C. albicans | Excellent antifungal activity (MIC 19.04 × 10⁻⁵ mg/mL). | mdpi.com |

Anticancer Potential and Related Cellular Pathways

The quinoline motif is present in several clinically used anticancer drugs, and its derivatives are a major focus of oncology research. nih.gov Quinoline carboxamides, in particular, have been shown to exert anticancer effects through diverse mechanisms.

Derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) effectively inhibited the proliferation of a broad spectrum of cancer cell lines, with IC50 values ranging from 0.3 to less than 10 μM. nih.gov These compounds were found to induce apoptosis by disrupting lysosome function and impairing autophagic flux, a key cellular stress response process that cancer cells often use to survive. nih.gov This disruption was linked to the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov

Other quinoline carboxamide derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression, such as topoisomerases and protein kinases. nih.gov For example, a quinoline-3-carboxamide (B1254982) furan-derivative showed potent inhibition of the Epidermal Growth Factor Receptor (EGFR) and promising activity against the MCF-7 breast cancer cell line. rsc.org Furthermore, some derivatives act as P2X7 receptor antagonists, a receptor overexpressed in many cancers and involved in cell proliferation, survival, and metastasis. nih.gov

Recent research has also explored the targeting of cancer metabolism. Quinoline-8-sulfonamides have been investigated as inhibitors of the tumor cell-specific M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme that is reactivated in numerous cancers and promotes cell proliferation and resistance to apoptosis. mdpi.com Additionally, novel quinoline compounds have been developed that act as dual-action agents, combining the inhibition of DNA methyltransferase (DNMT) with the induction of DNMT protein degradation, leading to submicromolar antiproliferative activity against leukemia and solid tumor cell lines. mdpi.com

Table 3: Anticancer Mechanisms of Quinoline Carboxamide Analogs

| Mechanism of Action | Compound Class/Example | Target Cell Lines | Reference(s) |

|---|---|---|---|

| Lysosome Function Impairment, Apoptosis Induction | 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives | Various leukemia and solid tumor lines | nih.gov |

| Enzyme Inhibition (Topoisomerase, Protein Kinase) | General Quinoline Carboxamides | Not specified | nih.gov |

| P2X7 Receptor Antagonism | Quinoline-carboxamide derivatives | MCF-7 (Breast Cancer) | nih.gov |

| Pyruvate Kinase M2 (PKM2) Inhibition | Quinoline-8-sulfonamides | Lung, skin, breast, brain, colon cancer lines | mdpi.com |

Photosynthetic Electron Transport Inhibition Studies

Certain quinoline carboxamide analogs have been identified as potent inhibitors of photosynthetic electron transport (PET), a fundamental process in plants and algae. nih.govnih.gov This activity makes them of interest as potential herbicides. nih.gov

Specifically, ring-substituted 8-hydroxyquinoline-2-carboxanilides were found to inhibit PET through Photosystem II (PS II). nih.gov Their inhibitory efficiency was dependent on the compound's lipophilicity and the electronic properties and position of substituents on the anilide ring. nih.gov The most effective inhibitors, with IC50 values in the range of 2.3–3.6 μM, were those substituted at the C'(3) position with fluorine, methyl, chlorine, or bromine. nih.gov Fluorescence spectroscopy studies indicated that these compounds interact with chlorophyll (B73375) a and aromatic amino acids within PS II, suggesting their site of action is on the acceptor side of PS II, between the P680 reaction center and the plastoquinone (B1678516) QB-binding site. nih.gov

Similarly, a study of various substituted quinoline-2-carboxamides and their naphthalene (B1677914) isosteres confirmed their PET-inhibiting activity in spinach chloroplasts. nih.gov The investigation of such compounds contributes to understanding the mechanisms of herbicides and can lead to the development of new agents for agricultural use. nih.govmdpi.com

Research into Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. mdpi.com Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels and reducing low-density lipoprotein (LDL) cholesterol, which is pursued for the treatment of coronary heart disease and atherosclerosis. mdpi.comnih.gov

A series of novel quinoline-3-carboxamide derivatives were designed, synthesized, and evaluated as CETP inhibitors. nih.govnih.gov All tested compounds in the series demonstrated activity against CETP. nih.gov The CETP inhibition was measured by assessing the exchange of radioactive cholesteryl ester between HDL and LDL. nih.gov

Table 4: CETP Inhibitory Activity of Selected Quinoline-3-carboxamide Derivatives

| Compound | CETP Inhibitory Rate (%) at 10 µM |

|---|---|

| 24 | 80.1 |

| 26 | 80.1 |

Data sourced from a study on novel quinoline-3-carboxamide derivatives as potential CETP inhibitors. nih.gov

Compounds 24 and 26 from this series were particularly potent, both displaying an inhibitory rate of 80.1% at a concentration of 10 µM. nih.govnih.gov This research highlights the potential of the quinoline carboxamide scaffold in developing new therapies for managing dyslipidemia and reducing the risk of cardiovascular disease. nih.govnih.gov

Protein Kinase Inhibition Studies (e.g., CK2)

Protein Kinase CK2, formerly known as casein kinase II, is a ubiquitous serine/threonine kinase that plays a critical role in a wide array of cellular processes, including cell growth, proliferation, and apoptosis. mdpi.comnih.gov Its dysregulation has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention. mdpi.comnih.gov The development of small molecule inhibitors targeting CK2 has been an active area of research, with several quinoline-based compounds emerging as promising candidates.

Detailed Research Findings:

Research into quinoline derivatives has revealed that the quinoline scaffold can be effectively utilized to design potent and selective ATP-competitive inhibitors of CK2. These inhibitors typically function by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrates.

One area of investigation has focused on tricyclic quinoline analogs . A study on these complex structures, which can be considered constrained analogs of N,N-dimethylquinoline-2-carboxamide, has led to the discovery of highly potent CK2 inhibitors. This research highlighted the importance of specific structural features for inhibitory activity. nih.govnih.gov

Another significant avenue of research has been the exploration of 3-carboxy-4(1H)-quinolones . While differing from the 2-carboxamide (B11827560) structure, these analogs share the core quinoline motif. Studies have identified compounds within this class that exhibit considerable selectivity for CK2. For instance, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was identified as a potent CK2 inhibitor with an IC₅₀ value of 0.3 µM and was found to be an ATP-competitive inhibitor with a Kᵢ of 0.06 µM. acs.org Similarly, 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid also demonstrated significant inhibitory activity against CK2 with an IC₅₀ of 1 µM and a Kᵢ of 0.28 µM. acs.org

Furthermore, the synthesis and evaluation of 3-quinoline carboxylic acid derivatives have yielded a number of compounds with inhibitory activity against CK2 in the micromolar range. researchgate.net A comprehensive study synthesized forty-three new compounds, with twenty-two of them showing IC₅₀ values for CK2 inhibition ranging from 0.65 to 18.2 µM. researchgate.net The most potent inhibitors in this series were found among the tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. researchgate.net

The table below summarizes the inhibitory activity of selected quinoline analogs against Protein Kinase CK2.

| Compound Class | Specific Compound | Target Kinase | IC₅₀ (µM) | Ki (µM) |

| 3-Carboxy-4(1H)-quinolones | 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | CK2 | 0.3 | 0.06 |

| 3-Carboxy-4(1H)-quinolones | 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | CK2 | 1 | 0.28 |

| 3-Quinoline Carboxylic Acid Derivatives | Various | CK2 | 0.65 - 18.2 | N/A |

| Pyrimido[4,5-c]quinolines | Compound 7e | CK2 | 0.003 | N/A |

| Pyrimido[4,5-c]quinolines | Compound 14k | CK2 | 0.009 | N/A |

The development of pyrimido[4,5-c]quinoline inhibitors represents another successful strategy in targeting CK2. These fused-ring systems are structurally related to the basic quinoline scaffold and have demonstrated exceptional potency. For example, compound 7e in this series exhibited a remarkable IC₅₀ of 3 nM, and compound 14k showed an IC₅₀ of 9 nM. nih.gov These findings underscore the potential for achieving high potency through the strategic modification and elaboration of the quinoline core.

Advanced Analytical Methodologies for N,n Dimethylquinoline 2 Carboxamide Characterization in Research Contexts

Spectroscopic Techniques for Advanced Structural and Electronic Analysis

Photoemission Spectroscopy for Electronic Structure Investigations

While direct photoemission spectroscopy data for N,N-dimethylquinoline-2-carboxamide is not extensively reported in the available literature, the electronic structure of the parent quinoline (B57606) ring and related carboxamides can be inferred from theoretical and experimental studies on similar systems. The electronic properties of quinoline-based compounds are of significant interest due to their presence in biologically active molecules and functional materials.

The electronic structure of the quinoline moiety is characterized by a delocalized π-system. The introduction of the N,N-dimethylcarboxamide group at the 2-position is expected to influence the electronic distribution within the quinoline ring. The nitrogen and oxygen atoms of the amide group possess lone pairs of electrons that can participate in resonance, potentially affecting the aromaticity and reactivity of the quinoline system. Computational studies on related quinoline-carboxamides suggest that the amide group can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO).

High-Resolution NMR for Complex Structural Elucidation and Dynamics

In the ¹H NMR spectrum, the protons of the quinoline ring would typically appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the C3 position is expected to be significantly deshielded due to the anisotropic effect of the adjacent carbonyl group. psu.edu The two methyl groups attached to the amide nitrogen would likely appear as a single sharp peak, or as two distinct singlets if rotation around the C-N amide bond is restricted, a phenomenon observable in some N,N-disubstituted amides. mdpi.com

The ¹³C NMR spectrum would complement the proton data, with the carbonyl carbon of the amide group resonating at a characteristic downfield shift (typically δ 165-175 ppm). The carbons of the quinoline ring and the two N-methyl groups would also exhibit distinct signals, allowing for a complete carbon skeleton assignment. mdpi.com Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-Dimethylquinoline-2-carboxamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline Protons | 7.0 - 9.0 | 120 - 150 |

| N-CH₃ Protons | ~3.0 (may split) | ~35 - 40 |

| C=O Carbon | - | 165 - 175 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared Spectroscopy for Hydrogen Bonding and Functional Group Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in N,N-dimethylquinoline-2-carboxamide. The most prominent absorption band in the IR spectrum would be the C=O stretching vibration of the amide group, which is expected to appear in the region of 1630-1680 cm⁻¹. nih.gov The exact position of this band can be influenced by the electronic effects of the quinoline ring and the local molecular environment.

Unlike primary or secondary amides, N,N-dimethylquinoline-2-carboxamide lacks N-H bonds, and therefore, the characteristic N-H stretching and bending vibrations will be absent from its spectrum. researchgate.net This absence is a key diagnostic feature. The spectrum will also display a series of absorptions corresponding to the C-H stretching and bending vibrations of the quinoline ring and the methyl groups, as well as the C=C and C=N stretching vibrations of the aromatic system. nih.govresearchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for N,N-Dimethylquinoline-2-carboxamide

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amide | C=O Stretch | 1630 - 1680 |

| Aromatic Ring | C=C and C=N Stretches | 1400 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch (Methyl) | 2850 - 2960 |

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of N,N-dimethylquinoline-2-carboxamide and for its quantification in complex mixtures. These methods separate the compound from impurities and other components based on its physicochemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like N,N-dimethylquinoline-2-carboxamide. In GC, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. madison-proceedings.com The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for its identification. madison-proceedings.comresearchgate.net

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. nih.govresearchgate.net The molecular ion peak would confirm the molecular weight of N,N-dimethylquinoline-2-carboxamide, and the fragmentation pattern would provide structural information, further confirming its identity. hmdb.ca GC-MS is particularly useful for detecting and identifying volatile impurities that may be present from the synthesis process.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Complex Mixture Analysis

For the analysis of N,N-dimethylquinoline-2-carboxamide in more complex matrices, or for obtaining highly accurate mass measurements, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the method of choice. thermofisher.com LC separates components in a liquid mobile phase, making it suitable for a wider range of compounds, including those that are not sufficiently volatile or stable for GC. nih.govwaters.com

The use of a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) analyzer, allows for the determination of the compound's elemental composition with high confidence by providing very precise mass measurements. nih.govresearchgate.net This capability is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. LC-HRMS is a powerful tool for metabolism studies, environmental analysis, and quality control where both high sensitivity and high specificity are required. thermofisher.comresearchgate.net

Table 3: Comparison of Chromatographic Techniques for the Analysis of N,N-Dimethylquinoline-2-carboxamide

| Technique | Principle | Advantages | Typical Applications |

| GC-MS | Separation in gas phase based on volatility and interaction with stationary phase, followed by mass analysis. | High resolution separation, sensitive detection, provides structural information. | Purity assessment, identification of volatile impurities. madison-proceedings.comresearchgate.net |

| LC-HRMS | Separation in liquid phase based on partitioning between mobile and stationary phases, followed by high-accuracy mass analysis. | Applicable to a wide range of compounds, provides exact mass and elemental composition. | Analysis in complex matrices, metabolic studies, quantitative analysis. thermofisher.comresearchgate.net |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Component Separation

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that offers significantly enhanced separation capacity compared to conventional one-dimensional GC. sepsolve.com This makes it particularly well-suited for the analysis of complex samples where target analytes may co-elute with matrix components. chromatographyonline.comgcms.cz In the context of N,N-dimethylquinoline-2-carboxamide research, GCxGC can be invaluable for purity assessment, identifying trace impurities from a synthesis, or for the quantitative analysis of the compound in complex matrices.

The fundamental principle of GCxGC involves the use of two capillary columns connected in series by a modulator. sepsolve.com The first, longer column (the primary column) provides an initial separation, typically based on the volatility of the analytes. sepsolve.com The effluent from this column is then trapped, focused, and sequentially injected onto a second, shorter, and faster column with a different stationary phase, providing an orthogonal separation mechanism, usually based on polarity. sepsolve.com This results in a two-dimensional chromatogram with significantly increased peak capacity and improved resolution. gcms.cz

For the analysis of N,N-dimethylquinoline-2-carboxamide, a typical GCxGC setup would employ a non-polar primary column and a polar secondary column. sepsolve.com This "normal-phase" GCxGC arrangement separates compounds based on their boiling point in the first dimension and their polarity in the second. As an aromatic amide, N,N-dimethylquinoline-2-carboxamide would be expected to elute at a relatively high temperature from the primary column due to its molecular weight and aromatic nature. Its polarity, arising from the amide functional group, would then cause it to be retained on the polar secondary column, separating it from non-polar or less polar impurities.

The enhanced separation power of GCxGC allows for the detection of structurally similar impurities that might not be resolved by single-column GC. sepsolve.com For instance, isomers or by-products from the synthesis of N,N-dimethylquinoline-2-carboxamide could be effectively separated and identified. When coupled with a mass spectrometer (GCxGC-MS), this technique provides a four-dimensional data set (two retention times, mass-to-charge ratio, and intensity), enabling confident peak identification. chemistry-matters.com

Below is a hypothetical data table illustrating the type of information that could be obtained from a GCxGC-FID (Flame Ionization Detector) analysis for the purity assessment of a synthesized batch of N,N-dimethylquinoline-2-carboxamide.

Table 1: Hypothetical GCxGC-FID Data for Purity Analysis of N,N-Dimethylquinoline-2-carboxamide

| Peak No. | 1st Dimension Retention Time (min) | 2nd Dimension Retention Time (s) | Peak Area (%) | Tentative Identification |

|---|---|---|---|---|

| 1 | 15.2 | 2.5 | 0.15 | Quinoline |

| 2 | 18.9 | 3.8 | 99.5 | N,N-dimethylquinoline-2-carboxamide |

| 3 | 20.1 | 2.8 | 0.25 | Unreacted Starting Material |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound, typically 0.1-0.3 mm in size. fiveable.me This crystal is then mounted on a goniometer and placed in a focused beam of monochromatic X-rays. carleton.edu As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. wikipedia.orginflibnet.ac.in The intensities and positions of these spots are recorded by a detector. umass.edu

By analyzing the diffraction pattern, crystallographers can determine the unit cell parameters, which define the basic repeating unit of the crystal lattice. fiveable.me The primary challenge in structure determination is the "phase problem," where the phase information of the diffracted waves is lost during measurement. fiveable.me However, computational methods, such as direct methods or the Patterson function, are used to solve this problem and generate an initial electron density map of the molecule. wikipedia.orgyoutube.com This map is then refined to yield the final crystal structure with a high degree of accuracy. wikipedia.org

For N,N-dimethylquinoline-2-carboxamide, a successful SC-XRD analysis would reveal the planarity of the quinoline ring system, the conformation of the dimethylamide group relative to the ring, and any intermolecular interactions, such as pi-stacking or hydrogen bonding, that stabilize the crystal packing. This detailed structural information is invaluable for computational modeling, understanding its chemical reactivity, and designing related molecules with specific properties.

The results of a single crystal X-ray diffraction experiment are typically summarized in a crystallographic information file (CIF) and include a table of key crystallographic data. A hypothetical example for N,N-dimethylquinoline-2-carboxamide is presented below.

Table 2: Hypothetical Crystallographic Data for N,N-Dimethylquinoline-2-carboxamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂N₂O |

| Formula Weight | 200.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1005.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.321 |

| Absorption Coefficient (mm⁻¹) | 0.089 |

| F(000) | 424 |

Future Research Directions and Unexplored Avenues for N,n Dimethylquinoline 2 Carboxamide

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has a rich history, with classic methods like the Skraup, Doebner-von Miller, and Friedländer reactions being well-established. researchgate.net However, these traditional approaches often require harsh conditions, toxic reagents, and generate significant waste. benthamdirect.comresearchgate.net The future of synthesizing N,N-dimethylquinoline-2-carboxamide lies in the adoption of green chemistry principles. benthamdirect.comzenodo.org

Future research should focus on developing novel, more sustainable synthetic pathways. This includes the use of nanocatalysts, which have shown promise in the synthesis of various quinoline derivatives with high yields and faster reaction times under milder conditions. acs.orgnih.gov For instance, the Friedländer annulation, a key reaction for quinoline synthesis, can be facilitated by nanocatalysts in greener solvents like ethanol (B145695) or even under solvent-free conditions. nih.gov

| Synthesis Strategy | Potential Advantages |

| Nanocatalysis | High yields, mild reaction conditions, catalyst recyclability. acs.orgnih.gov |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. rsc.org |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. benthamdirect.comresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

Targeted Design of N,N-Dimethylquinoline-2-carboxamide Analogs via Advanced Computational Approaches

Computational chemistry offers powerful tools to guide the design of novel analogs of N,N-dimethylquinoline-2-carboxamide with enhanced biological activity and optimized pharmacokinetic properties. orientjchem.org Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are invaluable in this regard. mdpi.com

A systematic in-silico approach could begin with the creation of a virtual library of N,N-dimethylquinoline-2-carboxamide derivatives with diverse substitutions on the quinoline ring. These virtual compounds can then be docked into the binding sites of known biological targets of other quinoline carboxamides to predict their binding affinities and interaction modes. mdpi.comijprajournal.com This would allow for the prioritization of the most promising candidates for synthesis and biological evaluation.

Furthermore, CoMFA (Comparative Molecular Field Analysis) studies can be employed to build predictive 3D-QSAR models. mdpi.com These models can elucidate the key steric and electrostatic features of the N,N-dimethylquinoline-2-carboxamide scaffold that are crucial for its biological activity, thereby guiding the rational design of more potent analogs. mdpi.com Molecular dynamics simulations can also be used to study the conformational stability and binding dynamics of designed ligands within their target proteins. nih.gov

Identification and Characterization of Novel Biological Targets

While the biological targets of many quinoline derivatives have been identified, the specific molecular targets of N,N-dimethylquinoline-2-carboxamide remain to be elucidated. nih.govontosight.ai A crucial area of future research will be to identify and validate these targets to understand its mechanism of action.

Phenotypic screening of N,N-dimethylquinoline-2-carboxamide against a panel of cancer cell lines, bacteria, fungi, and parasites could reveal its potential therapeutic areas. nih.govacs.org Once a biological effect is observed, target deconvolution techniques can be employed. A functional proteomics approach, for instance, could identify binding proteins by using N,N-dimethylquinoline-2-carboxamide as a probe to screen cell lysates. drugbank.com

Based on the known activities of other quinoline carboxamides, potential target classes for N,N-dimethylquinoline-2-carboxamide and its future analogs could include:

Kinases: Many quinoline derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov

DNA and Associated Enzymes: The planar quinoline ring can intercalate into DNA, and its derivatives can inhibit enzymes like topoisomerases, which are vital for DNA replication. nih.gov

Enzymes in Pathogens: Quinoline carboxamides have shown promise as antimalarial and antibacterial agents by targeting enzymes specific to these pathogens. acs.orgnih.gov For example, peptide deformylase (PDF) has been identified as a target for some quinoline derivatives. nih.gov

Exploration of N,N-Dimethylquinoline-2-carboxamide in Emerging Areas of Chemical Biology

The unique photophysical properties of the quinoline scaffold make it an attractive candidate for the development of chemical probes. nih.gov Future research should explore the potential of N,N-dimethylquinoline-2-carboxamide and its derivatives in this domain.

By incorporating specific functionalities, N,N-dimethylquinoline-2-carboxamide could be transformed into a fluorescent probe for sensing biologically important species like metal ions or reactive oxygen species. A notable example is the development of a quinoline-appended cyclodextrin (B1172386) derivative as a colorimetric and fluorescent probe for nucleotides. nih.gov Similarly, quinoline-based hydrazone derivatives have been synthesized as chemosensors. mdpi.com

Another exciting avenue is the development of N,N-dimethylquinoline-2-carboxamide-based probes for activity-based protein profiling (ABPP). ABPP utilizes reactive probes to covalently label active enzymes in complex biological systems, allowing for the study of enzyme function and the discovery of new drug targets. The development of such probes based on the N,N-dimethylquinoline-2-carboxamide scaffold could provide valuable tools for chemical biology research.

Q & A

Q. Advanced

- Synthetic controls : Blank reactions (excluding coupling agents) confirm no spontaneous amidation.

- Biological controls : Vehicle (DMSO) and growth controls (no compound) validate assay integrity.

- Replication : Triplicate independent syntheses and ≥3 biological replicates reduce batch-to-batch variability.

- Reference standards : Commercial antibiotics (e.g., ampicillin) and internal spectral libraries (e.g., HRMS) ensure consistency .

How should researchers design toxicity profiling studies for novel quinoline-carboxamide derivatives?

Advanced

Initial acute toxicity screening in Galleria mellonella or Artemia salina models provides cost-effective data. For mammalian systems, HEK293 or HepG2 cells assess cytotoxicity (IC₅₀) via ATP-based assays. In silico tools (e.g., ProTox-II) predict organ-specific toxicity. Chronic exposure studies require OECD-compliant protocols (e.g., 28-day rodent models) if therapeutic potential is indicated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.